2-Bromo-4-fluorophenyl isothiocyanate

Description

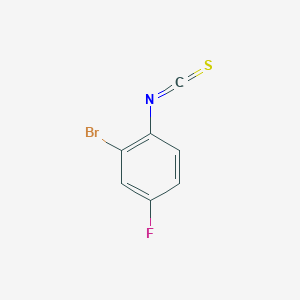

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLVXFSUADEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371284 | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183995-72-4, 175205-35-3 | |

| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-fluorophenyl isothiocyanate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-Bromo-4-fluorophenyl isothiocyanate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context through general principles of isothiocyanate chemistry and synthesis.

Chemical Structure and Properties

This compound is an aromatic organic compound containing a bromine atom, a fluorine atom, and an isothiocyanate functional group attached to a benzene ring.

Structure:

Caption: 2D structure of this compound.

Chemical Identifiers: Multiple CAS numbers are associated with this compound, with the most common being 183995-72-4 and 175205-35-3 .[1][2][3][4][5][6][7][8] This ambiguity can arise from different suppliers or cataloging systems.

Molecular Formula: C₇H₃BrFNS[1][2]

Molecular Weight: 232.07 g/mol [1][2]

Physical Properties: Quantitative experimental data for the physical properties of this compound are not widely available in peer-reviewed literature. However, some supplier-provided data suggests the following, which should be considered as potentially predicted values until experimentally confirmed:

| Property | Value | Source |

| Melting Point | 162 °C | [5] |

| Boiling Point | 287.9 °C | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns determined by the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (-N=C=S). The chemical shift of the isothiocyanate carbon can be broad and sometimes difficult to observe.

-

FT-IR: The infrared spectrum will exhibit a strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the bromo- and fluoro-substituted phenyl isothiocyanate structure.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of aryl isothiocyanates from the corresponding anilines are well-established. The most common precursor for the synthesis of this compound is 2-bromo-4-fluoroaniline.

Two common synthetic routes are outlined below:

Method A: Reaction with Thiophosgene or a Thiophosgene Equivalent

This is a widely used method for the preparation of isothiocyanates. The reaction involves the treatment of the primary amine (2-bromo-4-fluoroaniline) with thiophosgene (CSCl₂) or a safer equivalent like triphosgene in the presence of a base.

Caption: General synthesis of isothiocyanates using thiophosgene.

Method B: Reaction with Carbon Disulfide followed by a Desulfurizing Agent

This method provides an alternative to the use of highly toxic thiophosgene. The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

Caption: Two-step synthesis of isothiocyanates via a dithiocarbamate intermediate.

Detailed Experimental Protocol (General)

The following is a generalized protocol for the synthesis of an aryl isothiocyanate from the corresponding aniline using carbon disulfide and a desulfurizing agent. This protocol should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-Bromo-4-fluoroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another suitable desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-4-fluoroaniline in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the slow, dropwise addition of carbon disulfide.

-

Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the dithiocarbamate salt.

-

Slowly add the desulfurizing agent (e.g., tosyl chloride) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or another suitable method to yield pure this compound.

Reactivity and Potential Applications

Isothiocyanates are versatile electrophilic compounds that readily react with nucleophiles. The carbon atom of the -N=C=S group is electrophilic and is the primary site of nucleophilic attack. This reactivity is the basis for their wide range of biological activities and their utility as synthetic intermediates.

General Reactivity:

Caption: General reaction of isothiocyanates with nucleophiles.

The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.

Potential Applications in Research and Drug Development:

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas based on the known activities of other isothiocyanates:

-

Cancer Research: Many isothiocyanates exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[9][10][11] The unique substitution pattern of this compound could be explored for the development of novel anticancer agents.

-

Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with nucleophilic residues (e.g., cysteine) in their active sites.

-

Chemical Probe Development: As a reactive fragment, it could be incorporated into larger molecules to serve as a chemical probe for identifying and studying the function of target proteins.

-

Organic Synthesis: It can serve as a building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.

Hazard Statements:

-

H302+H312: Harmful if swallowed or in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H331: Toxic if inhaled.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]

Refer to the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

This compound is a halogenated aromatic isothiocyanate with potential applications in medicinal chemistry and organic synthesis. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a foundational understanding of its structure, properties, and potential reactivity based on established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its potential in various research and development endeavors. Researchers are encouraged to perform their own analytical characterization and to develop specific synthetic protocols based on the general methods outlined herein.

References

- 1. scbt.com [scbt.com]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. This compound | 183995-72-4 [sigmaaldrich.com]

- 4. This compound | 183995-72-4 [sigmaaldrich.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 183995-72-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. matrixscientific.com [matrixscientific.com]

- 8. scbt.com [scbt.com]

- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of 2-Bromo-4-fluorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive isothiocyanate group and a substituted phenyl ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound's reactivity, lipophilicity, and metabolic stability, offering opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative molecules. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and potential biological applications of this compound.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFNS | [1][2] |

| Molecular Weight | 232.07 g/mol | [1][2] |

| CAS Number | 175205-35-3 | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Melting Point | Not available (predicted) | |

| Boiling Point | 287.2 ± 30.0 °C (Predicted) | [3] |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Likely soluble in polar organic solvents such as DMF and DMSO. Limited solubility in nonpolar solvents is expected.[4] | Inferred from similar compounds |

| Stability | Stable under normal conditions.[5] Moisture sensitive.[5] | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] | [5] |

Synthesis

The synthesis of this compound can be achieved through the reaction of the corresponding primary amine, 2-bromo-4-fluoroaniline, with a thiocarbonylating agent. A common and effective method involves the use of thiophosgene or a thiophosgene equivalent.

Experimental Protocol: Synthesis from 2-Bromo-4-fluoroaniline

This protocol is adapted from general methods for the synthesis of aryl isothiocyanates.[6]

Materials:

-

2-Bromo-4-fluoroaniline

-

Thiophosgene (or a suitable equivalent like triphosgene/thiourea)

-

Dichloromethane (anhydrous)

-

Triethylamine (or another suitable base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, dissolve 2-bromo-4-fluoroaniline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thiophosgene in dichloromethane dropwise to the stirred solution of the aniline. An excess of the amine or the presence of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the isothiocyanate group and the substitution pattern of the aromatic ring.

Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles. This reactivity is the basis for its utility in bioconjugation and the synthesis of various heterocyclic compounds.

-

Reaction with Amines: Primary and secondary amines react with the isothiocyanate to form thiourea derivatives. This reaction is fundamental for its use in peptide sequencing (Edman degradation) and for creating libraries of potential drug candidates.[7]

-

Reaction with Alcohols and Thiols: Alcohols and thiols can react to form thiocarbamates and dithiocarbamates, respectively, although these reactions are generally less facile than those with amines.

-

Reaction with Amino Acids: The isothiocyanate group can react with the N-terminal amino group of peptides and the amino group of free amino acids to form stable derivatives.[8] This property is exploited in protein labeling and sequencing.[9]

Diagram 2: Reactivity with Nucleophiles

Caption: Reaction of the isothiocyanate with amine nucleophiles.

Reactivity of the Aromatic Ring

The bromine atom on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity of accessible compounds. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring in these coupling reactions.

Biological Activity and Applications in Drug Development

While specific biological studies on this compound are limited, the broader class of isothiocyanates is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6]

-

Anticancer Potential: Many isothiocyanates have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[4][7][10][11][12] The presence of halogen atoms on the phenyl ring of this compound may enhance its anticancer properties.

-

Enzyme Inhibition: Isothiocyanates are known to inhibit a variety of enzymes, often by reacting with cysteine residues in the active site.[13] This property makes them attractive candidates for the development of targeted enzyme inhibitors. For instance, some isothiocyanates have been shown to inhibit deubiquitinating enzymes (DUBs) and histone deacetylases (HDACs), which are implicated in cancer.[4][12]

-

Antimicrobial Activity: Several isothiocyanates have exhibited significant activity against a range of bacteria and fungi.[14] The development of new antimicrobial agents is a critical area of research, and halogenated isothiocyanates could offer a promising scaffold.

-

Protein Labeling: Due to their reactivity with primary amines, isothiocyanates like fluorescein isothiocyanate (FITC) are widely used for fluorescently labeling proteins for various biochemical and cellular assays.[9][15][16][17] this compound could potentially be developed into a novel probe for proteomics applications.

Diagram 3: Potential Biological Applications

Caption: Potential applications of this isothiocyanate in research.

Conclusion

This compound is a promising chemical entity with significant potential for application in drug discovery and chemical biology. Its well-defined reactivity, coupled with the known biological activities of the isothiocyanate scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents and research tools. Further investigation into its specific biological properties and the development of its derivatives are warranted to fully explore its potential in addressing various therapeutic needs. Researchers are encouraged to consider this versatile molecule in their synthetic and screening programs.

References

- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-FLUOROPHENYL ISOTHIOCYANATE(1544-68-9) IR Spectrum [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 10. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4-fluorophenyl isothiocyanate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthesis of the precursor amine, 2-bromo-4-fluoroaniline, and outlines the two predominant methods for its conversion to the target isothiocyanate. Experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development.

Synthesis of the Precursor: 2-Bromo-4-fluoroaniline

The synthesis of this compound commences with the preparation of its precursor, 2-bromo-4-fluoroaniline. A common and high-yielding method for the synthesis of this precursor is the bromination of 4-fluoroaniline.

Experimental Protocol: Bromination of 4-Fluoroaniline

A widely cited method for the synthesis of 2-bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (e.g., 8.64 mL, 58.13 mmol) in distilled N,N-dimethylformamide (e.g., 200 mL).

-

Slowly add a solution of N-bromosuccinimide (e.g., 11.4 g, 63.95 mmol) in DMF to the stirred solution of 4-fluoroaniline at room temperature.

-

Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, perform an aqueous work-up, typically involving extraction with an organic solvent like dichloromethane (CH2Cl2).

-

The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v), to yield pure 2-bromo-4-fluoroaniline.[1]

Quantitative Data for the Synthesis of 2-Bromo-4-fluoroaniline

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroaniline | [1] |

| Reagent | N-Bromosuccinimide | [1] |

| Solvent | N,N-Dimethylformamide | [1] |

| Yield | 95% | [1] |

| Purification Method | Column Chromatography | [1] |

Synthesis of this compound from 2-Bromo-4-fluoroaniline

Two primary methods are widely employed for the conversion of aromatic amines, such as 2-bromo-4-fluoroaniline, to their corresponding isothiocyanates. These are the thiophosgene method and the dithiocarbamate salt decomposition method.

Method 1: The Thiophosgene Pathway

This is a classical and often high-yielding method for the synthesis of isothiocyanates. It involves the direct reaction of the primary amine with thiophosgene (CSCl2) or a phosgene equivalent. Due to the high toxicity of thiophosgene, this reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

The following is a general procedure adaptable for the synthesis of this compound based on established methods for analogous anilines.

Procedure:

-

Dissolve 2-bromo-4-fluoroaniline in a suitable inert solvent such as dichloromethane or chloroform.

-

To this solution, add a base, typically an organic base like triethylamine or an inorganic base like calcium carbonate, to neutralize the hydrogen chloride byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled, stirred mixture. An equimolar amount or a slight excess of thiophosgene is typically used.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., HCl) and water.

-

The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Thiophosgene pathway for isothiocyanate synthesis.

Method 2: The Dithiocarbamate Salt Pathway

This method provides a less hazardous alternative to the use of thiophosgene. It involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then decomposed to the isothiocyanate using a variety of reagents.

The following is a general two-step procedure that can be adapted for the synthesis of this compound.

Step 1: Formation of the Dithiocarbamate Salt

-

Dissolve 2-bromo-4-fluoroaniline in a suitable solvent such as ethanol or aqueous ammonia.

-

Add a base, such as triethylamine or aqueous ammonia, to the solution.

-

To the stirred solution, add carbon disulfide (CS2). The reaction is often exothermic and may require cooling.

-

The dithiocarbamate salt often precipitates from the solution and can be isolated by filtration.

Step 2: Decomposition of the Dithiocarbamate Salt

-

The isolated dithiocarbamate salt is dissolved or suspended in water or an organic solvent.

-

A solution of a decomposition agent is added. Common agents include:

-

Lead(II) nitrate

-

Ethyl chloroformate

-

Tosyl chloride

-

-

The reaction mixture is stirred, and the formation of the isothiocyanate is monitored.

-

The product is typically isolated by steam distillation or extraction with an organic solvent.

-

Purification is achieved through vacuum distillation or chromatography.

Caption: Dithiocarbamate pathway for isothiocyanate synthesis.

Comparative Summary of Synthesis Pathways

| Feature | Thiophosgene Method | Dithiocarbamate Salt Method |

| Reagents | 2-Bromo-4-fluoroaniline, Thiophosgene, Base | 2-Bromo-4-fluoroaniline, Carbon Disulfide, Base, Decomposition Agent |

| Number of Steps | Typically one-pot | Two distinct steps |

| Advantages | Often high yields, direct conversion | Avoids highly toxic thiophosgene, uses more common reagents |

| Disadvantages | Use of highly toxic and corrosive thiophosgene | May require isolation of the intermediate salt, potentially lower overall yield |

| Safety Concerns | Extreme toxicity of thiophosgene requires specialized handling | Carbon disulfide is highly flammable and toxic |

Conclusion

The synthesis of this compound is readily achievable from 2-bromo-4-fluoroaniline, which can be prepared in high yield from 4-fluoroaniline. The choice between the thiophosgene and dithiocarbamate salt pathways for the final conversion will depend on the available facilities, safety considerations, and desired scale of the reaction. While the thiophosgene method is more direct, the dithiocarbamate route offers a viable alternative with a more favorable safety profile. It is recommended that small-scale trial reactions be conducted to optimize the reaction conditions for the specific substrate, 2-bromo-4-fluoroaniline, to maximize the yield and purity of the desired this compound.

References

The Unseen Catalyst: A Technical Guide to CAS 183995-72-4 in the Development of Novel Epigenetic Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the properties and applications of the chemical compound identified by CAS number 183995-72-4, 2-Bromo-4-fluorophenyl isothiocyanate. While not a therapeutic agent in itself, this compound serves as a critical building block in the synthesis of potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology and inflammatory diseases. This document provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of advanced BRD4 inhibitors, the biological rationale for targeting BRD4, and a list of commercial suppliers.

Physicochemical Properties of this compound

This compound is a substituted aromatic isothiocyanate. The presence of the electrophilic isothiocyanate group (-N=C=S) makes it a versatile reagent for the synthesis of various heterocyclic compounds, particularly thiourea derivatives and their cyclized products.

| Property | Value | Reference |

| CAS Number | 183995-72-4 | N/A |

| Molecular Formula | C₇H₃BrFNS | [1][2] |

| Molecular Weight | 232.07 g/mol | [1][2] |

| Synonym | 2-bromo-4-fluoro-1-isothiocyanatobenzene | [3] |

| Appearance | Not specified in literature; likely a solid or oil | N/A |

| Solubility | Soluble in common organic solvents | Inferred |

A Crucial Intermediate in the Synthesis of BRD4 Inhibitors

The primary significance of this compound in the context of drug discovery lies in its utility as a precursor for the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. Research has demonstrated that compounds incorporating a[3][4][5]triazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory activity against BRD4.[3][6][7]

Experimental Protocol: Synthesis of a[3][4][5]triazolo[1,5-a]pyrimidine-based BRD4 Inhibitor

The following is a representative synthetic protocol for a class of BRD4 inhibitors, illustrating the role of an aryl isothiocyanate like this compound. This generalized scheme is based on established methods for the synthesis of[3][4][5]triazolo[1,5-a]pyrimidines.

Step 1: Formation of the Thiourea Intermediate

A solution of an appropriate 5-amino-1H-1,2,4-triazole derivative in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF) is treated with this compound. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding N-(1H-1,2,4-triazol-5-yl)-N'-(2-bromo-4-fluorophenyl)thiourea.

Step 2: Cyclization to the[3][4][5]triazolo[1,5-a]pyrimidine Core

The thiourea intermediate is then cyclized to form the[3][4][5]triazolo[1,5-a]pyrimidine scaffold. This is often achieved by reacting the thiourea with a suitable reagent that provides the remaining atoms for the pyrimidine ring, such as a β-ketoester or a malonic acid derivative, in the presence of a dehydrating agent or under thermal conditions.

Step 3: Further Functionalization (Optional)

The resulting[3][4][5]triazolo[1,5-a]pyrimidine core, now bearing the 2-bromo-4-fluorophenylamino moiety, can be further modified to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

The Role of BRD4 in Disease and its Inhibition

BRD4 is a key epigenetic "reader" that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of a variety of genes, including key oncogenes like c-MYC and pro-inflammatory cytokines.[5][8] Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous cancers and inflammatory conditions.

BRD4 inhibitors act by competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), thereby displacing BRD4 from chromatin. This leads to the downregulation of BRD4-dependent gene transcription, resulting in cell cycle arrest, induction of apoptosis, and suppression of inflammatory responses.[5][8]

Quantitative Analysis of Biological Activity

A study on[3][4][5]triazolo[1,5-a]pyrimidine derivatives, a class of compounds synthesized using methodologies that can employ this compound, demonstrated potent inhibition of BRD4. For instance, a representative compound from this series, WS-722, exhibited the following inhibitory concentrations:

| Target | IC₅₀ (µM) |

| BRD4 (BD1) | 2.15 |

| BRD4 (BD2) | 4.36 |

Data from Wang et al. (2019).[3]

These values indicate that the inhibitors derived from precursors like this compound can effectively block the function of both bromodomains of BRD4 at low micromolar concentrations.

Commercial Suppliers

This compound (CAS 183995-72-4) is available from several chemical suppliers, facilitating its use in research and development.

| Supplier |

| Sigma-Aldrich |

| Apollo Scientific |

| Bidepharm |

| Matrix Scientific |

| Santa Cruz Biotechnology |

Conclusion

This compound is a key chemical intermediate whose value lies in its role as a starting material for the synthesis of advanced and potent BRD4 inhibitors. The development of such inhibitors is a promising avenue for the treatment of various cancers and inflammatory diseases. This technical guide provides researchers and drug development professionals with a foundational understanding of the properties of this compound and its significant application in the field of epigenetic drug discovery. The straightforward synthetic accessibility of complex inhibitors using this precursor, coupled with the compelling biological rationale for targeting BRD4, underscores the importance of CAS 183995-72-4 in the ongoing quest for novel therapeutics.

References

- 1. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20230174545A1 - Heterocyclic compounds as bet inhibitors - Google Patents [patents.google.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. A patent review of BRD4 inhibitors (2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A patent review of BRD4 inhibitors (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic and Steric Effects of Bromo and Fluoro Substituents in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced electronic and steric effects of bromo and fluoro substituents, two halogen atoms frequently employed in medicinal chemistry to modulate the properties of drug candidates. Understanding the distinct characteristics of these substituents is paramount for rational drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of their quantitative parameters, the experimental methods used to determine these properties, and their impact on biological systems, illustrated through a specific signaling pathway.

Quantitative Comparison of Electronic and Steric Effects

The influence of a substituent on the electron distribution within a molecule is known as its electronic effect, which can be dissected into inductive and resonance effects. The steric effect pertains to the spatial arrangement of atoms and the physical bulk of the substituent. These properties are quantified using various parameters, with Hammett (σ) and Taft (Es) constants being the most widely recognized for electronic and steric effects, respectively.

Table 1: Electronic Properties of Bromo and Fluoro Substituents

| Parameter | Description | Bromo (-Br) | Fluoro (-F) |

| Hammett Meta Constant (σm) [1] | Measures the inductive effect from the meta position. | 0.39 | 0.34 |

| Hammett Para Constant (σp) [1] | Measures the combined inductive and resonance effects from the para position. | 0.23 | 0.06 |

| Inductive/Field Effect (F) | Quantifies the through-space and through-bond electrostatic effect. | 0.45 | 0.45 |

| Resonance Effect (R) | Quantifies the delocalization of π electrons. | -0.22 | -0.39 |

| Electronegativity (Pauling Scale) | The tendency of an atom to attract a bonding pair of electrons. | 2.96 | 3.98 |

Table 2: Steric and Physical Properties of Bromo and Fluoro Substituents

| Parameter | Description | Bromo (-Br) | Fluoro (-F) |

| Taft Steric Parameter (Es) | A measure of the steric bulk of a substituent. | -1.16 | -0.46 |

| van der Waals Radius (Å) | The radius of an imaginary hard sphere representing the atom. | 1.85 | 1.47 |

| C-X Bond Length (Å) (in Benzene) | The length of the covalent bond between carbon and the halogen. | ~1.90 | ~1.35 |

Experimental Protocols for Determining Substituent Effects

The quantitative data presented above are derived from meticulous experimental procedures. The following sections outline the fundamental methodologies for determining Hammett and Taft parameters.

Determination of Hammett Electronic Parameters (σ)

The Hammett equation, log(K/K0) = σρ, is a cornerstone of physical organic chemistry, relating the equilibrium or reaction rate constants of a series of substituted aromatic compounds to the corresponding unsubstituted parent compound.[1] The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. By definition, the ionization of benzoic acid in water at 25°C has a ρ value of 1.

Methodology: Potentiometric Titration of Substituted Benzoic Acids [2][3][4]

-

Preparation of Solutions: A series of meta- and para-substituted (bromo- and fluoro-) benzoic acids are synthesized and purified. Standardized solutions of a strong base (e.g., NaOH) and the substituted benzoic acids in a suitable solvent (often a water-ethanol mixture to ensure solubility) are prepared.[2][4]

-

Titration: A known volume of the substituted benzoic acid solution is titrated with the standardized strong base. The pH of the solution is monitored throughout the titration using a calibrated pH meter.[2][3]

-

Data Analysis: A titration curve (pH vs. volume of base added) is generated. The equivalence point is determined from the inflection point of the curve. The pKa is determined at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

Calculation of σ: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid).

Determination of Taft Steric Parameters (Es)

The Taft equation, log(k/k0) = ρσ + δEs, separates the polar (σ*) and steric (Es) effects of substituents in aliphatic systems. To isolate the steric parameter, the acid-catalyzed hydrolysis of esters is employed, as this reaction is known to be sensitive to steric hindrance but relatively insensitive to electronic effects.

Methodology: Kinetic Analysis of Acid-Catalyzed Ester Hydrolysis [5][6][7][8]

-

Synthesis of Esters: A series of esters with varying substituents (including bromo- and fluoro-substituted alkyl groups) are synthesized and purified.

-

Kinetic Runs: The hydrolysis of each ester is carried out in an acidic aqueous solution (e.g., HCl in an acetone-water mixture) at a constant temperature.[8] Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Quenching and Analysis: The reaction in each aliquot is quenched, for example, by adding it to a known amount of a standard base or by rapid cooling. The concentration of the remaining ester or the product carboxylic acid is determined by a suitable analytical method, such as titration with a standardized base or spectroscopic analysis.[7][8]

-

Rate Constant Calculation: The rate constant (k) for the hydrolysis of each ester is determined by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law (typically pseudo-first-order).

-

Calculation of Es: The Taft steric parameter (Es) is calculated using the equation: Es = log(k/k0), where k is the rate constant for the substituted ester and k0 is the rate constant for the reference ester (methyl acetate). The reaction constant δ is defined as 1 for this reference reaction.

Visualization of Logical and Experimental Workflows

Electrophilic Aromatic Substitution: A Logical Workflow

The electronic effects of bromo and fluoro substituents significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both are deactivating overall due to their inductive electron-withdrawing nature, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex).[9][10]

Caption: Logical workflow of an electrophilic aromatic substitution reaction.

p38 MAP Kinase Inhibition: A Signaling Pathway Example

In drug design, the choice between a bromo or fluoro substituent can have profound effects on target engagement and selectivity. The p38 mitogen-activated protein (MAP) kinase signaling pathway, which is implicated in inflammatory diseases, provides an excellent example.[11][12] Inhibitors of p38α often feature a substituted phenyl ring that occupies the ATP-binding pocket. The nature of the halogen substituent on this ring can influence binding affinity and selectivity. For instance, the greater steric bulk of bromine compared to fluorine can be either beneficial or detrimental depending on the specific topology of the binding site.

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention for inhibitors.

Experimental Workflow for Inhibitor Evaluation

The assessment of a new series of inhibitors, such as those targeting p38 MAP kinase, follows a structured experimental workflow to determine their efficacy and mechanism of action.

Caption: Experimental workflow for the evaluation of p38 MAP kinase inhibitors.

Conclusion

The choice between bromo and fluoro substituents is a critical decision in drug design, with each exerting distinct electronic and steric influences. Fluorine, with its high electronegativity and small size, can profoundly alter the pKa of nearby functional groups and participate in favorable electrostatic interactions, while its steric footprint is minimal. Bromine, being larger and more polarizable, introduces greater steric bulk and can engage in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in medicinal chemistry. A thorough understanding of their respective properties, quantified through parameters like Hammett and Taft constants, and evaluated through rigorous experimental protocols, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The strategic application of these substituents, guided by a deep appreciation of their electronic and steric effects, will continue to be a powerful tool in the arsenal of medicinal chemists.

References

- 1. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. web.viu.ca [web.viu.ca]

- 5. ias.ac.in [ias.ac.in]

- 6. ias.ac.in [ias.ac.in]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. 14.1. Overview | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-fluorophenyl isothiocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenyl isothiocyanate, detailing its physicochemical properties, a potential synthetic route, and an exploration of its putative biological activities based on the known functions of the broader isothiocyanate class.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₃BrFNS | [1][2] |

| Molecular Weight | 232.07 g/mol | [1][2] |

| Synonym | 2-bromo-4-fluoro-1-isothiocyanatobenzene |

Synthesis Protocol

Experimental Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

This procedure is adapted from a general method for the bromination of 4-fluoroaniline[3].

Materials:

-

4-fluoroaniline

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

n-hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-fluoroaniline in distilled DMF in a two-necked flask equipped with a stirring device.

-

Slowly add a solution of N-bromosuccinimide (dissolved in DMF) dropwise to the stirred solution of 4-fluoroaniline.

-

Monitor the reaction for completion using an appropriate method (e.g., thin-layer chromatography).

-

Upon completion, perform an extraction using dichloromethane.

-

The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane as the eluent, to yield 2-bromo-4-fluoroaniline[3].

Step 2: Synthesis of this compound

This step involves the conversion of the synthesized aniline to the isothiocyanate using thiophosgene, a common reagent for this transformation[4][5].

Materials:

-

2-bromo-4-fluoroaniline

-

Thiophosgene (CSCl₂)

-

An appropriate solvent (e.g., dichloromethane or chloroform)

-

A base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct.

Procedure:

-

Dissolve 2-bromo-4-fluoroaniline in a suitable anhydrous solvent in a reaction vessel.

-

Add a base to the solution.

-

Slowly add thiophosgene to the stirred mixture. The reaction is typically exothermic and should be controlled.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete.

-

The reaction mixture is then worked up, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or chromatography if necessary.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological effects of this compound are limited, the broader class of isothiocyanates is well-documented for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is plausible that this compound may exhibit similar characteristics.

General Mechanisms of Action for Isothiocyanates

Isothiocyanates are known to modulate several key cellular signaling pathways. A significant portion of their chemopreventive effects is attributed to the inhibition of carcinogen-activating enzymes (Phase I) and the induction of detoxifying enzymes (Phase II)[6][7].

One of the most studied pathways activated by isothiocyanates is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant and Phase II detoxifying enzymes[7][8].

Isothiocyanates have also been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, regulate the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow)[6][9]. The regulation of apoptosis often involves the mitochondrial release of cytochrome c and the activation of caspases[6].

Putative Signaling Pathway

Caption: Generalized Nrf2-ARE signaling pathway activated by isothiocyanates.

References

- 1. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Thiophosgene - Wikipedia [en.wikipedia.org]

- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isothiocyanate Functional Group: A Technical Guide to its Reactivity Profile for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organic compounds characterized by the -N=C=S functional group.[1] Found in cruciferous vegetables like broccoli and cabbage, they are recognized for their pungent flavor and a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of isothiocyanates is intrinsically linked to the high electrophilicity of the central carbon atom within the functional group.[4][5] This reactivity allows ITCs to readily form covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues and the amine groups of lysine residues in proteins.[6][7] This covalent modification of key cellular proteins is a primary mechanism through which isothiocyanates exert their biological effects.[8] Understanding the nuanced reactivity profile of the isothiocyanate group is therefore paramount for the rational design and development of novel therapeutics that leverage this unique functional group for targeted covalent inhibition and other pharmacological applications.

Reactivity with Biological Nucleophiles

The isothiocyanate group's reactivity is governed by the electrophilic nature of its central carbon atom, making it susceptible to attack by various nucleophiles.[5] The most biologically relevant reactions involve amines and thiols, leading to the formation of stable thiourea and dithiocarbamate linkages, respectively.[6]

Reaction with Amines

Isothiocyanates react with primary and secondary amines to form stable thiourea adducts.[6][9] This reaction is particularly relevant in a biological context as it occurs with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[9] The reaction proceeds through a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to yield the thiourea. The formation of this stable covalent bond is the basis for the use of isothiocyanate-functionalized molecules, such as fluorescein isothiocyanate (FITC), as labeling agents for proteins.[10]

Reaction with Thiols

The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, results in the formation of dithiocarbamate adducts.[6] This reaction is of significant interest in drug development as it can be a mechanism for the covalent inhibition of enzymes and other proteins.[8] Unlike the reaction with amines, the formation of dithiocarbamates from thiols is often reversible.[8] This reversibility allows for the possibility of "transthiocarbamoylation," where the isothiocyanate moiety can be transferred from one thiol to another, such as from glutathione to a cysteine residue on a target protein.[8] This dynamic behavior can influence the pharmacokinetics and pharmacodynamics of isothiocyanate-based drugs.

Reaction with Alcohols

While less common in biological systems compared to reactions with amines and thiols, isothiocyanates can also react with alcohols to form thionocarbamates (or thiourethanes).[11] These reactions are generally slower and may require specific conditions to proceed efficiently. The reaction of isocyanates and isothiocyanates with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol has been shown to exclusively yield N-aryl-O-alkyl carbamates.[11]

Factors Influencing Reactivity

The reactivity of the isothiocyanate group is not static and is significantly influenced by several factors, including the molecular structure of the isothiocyanate, the nature of the nucleophile, and the reaction conditions.

Electronic and Steric Effects

The electronic properties of the substituent (R group) attached to the nitrogen atom of the isothiocyanate modulate its reactivity.[4] In general, aliphatic isothiocyanates are more reactive than their aromatic counterparts.[4] This is because electron-donating alkyl groups in aliphatic ITCs increase the susceptibility of the electrophilic carbon to nucleophilic attack, while the electron-withdrawing nature of aryl groups in aromatic ITCs can delocalize electron density through resonance, stabilizing the molecule and reducing its reactivity.[4] Steric hindrance around the isothiocyanate group or the nucleophile can also decrease the reaction rate.

pH Dependence

The pH of the reaction environment plays a critical role in determining the selectivity of isothiocyanate reactions with different nucleophiles.[5][7] The reaction with thiols is generally favored at acidic to neutral pH (6.0-8.0), as the formation of the more nucleophilic thiolate anion (R-S⁻) is promoted.[5][7] Conversely, at alkaline pH (9.0-11.0), the reaction with unprotonated amino groups becomes dominant.[5][7] This pH-dependent selectivity is a crucial consideration for designing targeted reactions in specific cellular compartments or under particular physiological conditions.

Temperature and Stability

The stability of isothiocyanates and their reaction products is influenced by temperature. Higher temperatures can accelerate the degradation of isothiocyanates in aqueous solutions.[12] The stability of isothiocyanate-protein conjugates also varies. For instance, dithiocarbamate adducts with cysteine are reversible and show limited stability with increasing temperature, whereas the thiourea linkage with lysine is more stable and less affected by temperature changes. Isothiocyanates are also sensitive to degradation in certain solvents, such as methanol and water, while being more stable in solvents like n-hexane, acetone, and ethyl acetate.[12]

Quantitative Reactivity Data

The following tables summarize quantitative data on the reactivity of isothiocyanates with various nucleophiles.

| Isothiocyanate | Nucleophile | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Benzyl isothiocyanate | Diglycine | 7.4 | ~3.3 times faster than Phenyl isothiocyanate | [4] |

| Phenyl isothiocyanate | Diglycine | 7.4 | - | [4] |

| Benzyl isothiocyanate | 1-Octanol | - | More reactive than Phenyl isothiocyanate | [4] |

| Phenyl isothiocyanate | 1-Octanol | - | - | [4] |

| Ethyl isothiocyanate | 1-Octanol | - | Comparable to n-Butyl isothiocyanate | [4] |

| n-Butyl isothiocyanate | 1-Octanol | - | Comparable to Ethyl isothiocyanate | [4] |

| Isothiocyanate Conjugate | Decomposition Half-Life (Dt₁/₂) (min) at pH 7.4, 37°C |

| Benzyl isothiocyanate-Cysteine | 21.6 |

| Benzyl isothiocyanate-N-acetyl-L-cysteine | 31.8 |

| Benzyl isothiocyanate-Glutathione | 51.3 |

| Phenethyl isothiocyanate-Cysteine | 28.2 |

| Phenethyl isothiocyanate-N-acetyl-L-cysteine | 40.8 |

| Phenethyl isothiocyanate-Glutathione | 67.8 |

| 6-Phenylhexyl isothiocyanate-Cysteine | 39.0 |

| 6-Phenylhexyl isothiocyanate-N-acetyl-L-cysteine | 54.6 |

| 6-Phenylhexyl isothiocyanate-Glutathione | 93.6 |

| Sulforaphane-Cysteine | 61.2 |

| Sulforaphane-N-acetyl-L-cysteine | 96.6 |

| Sulforaphane-Glutathione | 156.6 |

| Data compiled from studies on the decomposition rates of isothiocyanate conjugates.[13] |

Experimental Protocols

Synthesis of Isothiocyanates from Primary Amines

This protocol describes a general and efficient method for the synthesis of isothiocyanates from primary amines using phenyl chlorothionoformate.[14]

Materials:

-

Primary amine

-

Phenyl chlorothionoformate

-

Solid sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the primary amine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add solid sodium hydroxide (2.0 mmol).

-

Addition of Reagent: Add phenyl chlorothionoformate (1.2 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the solid NaOH.

-

Extraction: Wash the filtrate with water (3 x 10 mL) and then with brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure isothiocyanate.

-

Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol provides a general procedure for the fluorescent labeling of proteins with FITC.[9][15]

Materials:

-

Protein of interest

-

Fluorescein isothiocyanate (FITC)

-

Labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0-9.5)

-

Dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Storage buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Protein Preparation: Dissolve the protein to a concentration of 2-10 mg/mL in the labeling buffer. Ensure the buffer is free of amines (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with FITC.[15] If necessary, dialyze the protein against the labeling buffer.

-

FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL. Protect the solution from light.[15]

-

Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[9] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

Purification: Remove the unreacted FITC by passing the reaction mixture through a gel filtration column pre-equilibrated with the storage buffer. Collect the protein-containing fractions.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength (~495 nm for FITC) and at 280 nm (for protein concentration).[9]

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[9]

Visualizations

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]

- 13. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 15. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

Halogenated Isothiocyanates: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Halogenated isothiocyanates are a class of highly reactive organosulfur compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique chemical properties, conferred by the presence of both a halogen atom and an isothiocyanate functional group, make them valuable intermediates in organic synthesis and potent modulators of biological pathways. This technical guide provides an in-depth exploration of the core chemistry of halogenated isothiocyanates, focusing on their synthesis, reactivity, and applications, with a particular emphasis on their potential as therapeutic agents.

Core Chemistry and Reactivity

Isothiocyanates (R-N=C=S) are characterized by a cumulative double bond system, rendering the central carbon atom highly electrophilic.[1][2] This inherent reactivity allows them to readily react with a wide range of nucleophiles, a property that is fundamental to both their synthetic utility and biological activity. The introduction of a halogen atom onto the molecule can further modulate this reactivity and introduce new pharmacological properties.

The primary reaction of isothiocyanates is nucleophilic addition to the central carbon atom.[3] Common nucleophiles include primary and secondary amines, which form thiourea derivatives, and thiols (such as the cysteine residues in proteins), which form dithiocarbamate adducts.[4][5] This reactivity with biological nucleophiles is a key mechanism behind their observed biological effects.[6] The reaction with amines is a widely used method for the synthesis of N,N'-disubstituted thioureas, which are themselves a class of medicinally important compounds.[4]

Synthesis of Halogenated Isothiocyanates

Several synthetic methodologies have been developed for the preparation of isothiocyanates, many of which are applicable to their halogenated analogues. Traditional methods often involve the use of toxic reagents like thiophosgene or carbon disulfide.[7][8] However, more recent and safer protocols have been established.

A common and effective approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[4][8] Another facile and efficient synthesis involves the reaction of amines with phenyl chlorothionoformate.[9] This method can be performed as a one-pot process for alkyl and electron-rich aryl isothiocyanates or as a two-step approach for a broader range of amines, including electron-deficient halogenated and nitro-substituted aryl amines, achieving yields of up to 99%.[9]

Recent advancements have also explored the use of elemental sulfur in the synthesis of isothiocyanates, offering a more environmentally friendly alternative.[7] One such method involves a three-component reaction of a difluorocarbene precursor, sulfur, and a primary amine, which tolerates a wide range of functional groups, including halogens.[7]

Experimental Protocols

General Synthesis of Aryl Isothiocyanates from Primary Amines

A versatile two-step process for the synthesis of halogenated aryl isothiocyanates from the corresponding anilines is detailed below. This method is particularly effective for electron-deficient substrates.[9]

Step 1: Synthesis of the Intermediate Thiocarbamate

-

To a solution of the halogenated aniline (10 mmol) and triethylamine (15 mmol) in dichloromethane (50 mL), add phenyl chlorothionoformate (12 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiocarbamate intermediate.

Step 2: Deprotection to the Isothiocyanate

-

Dissolve the crude thiocarbamate in a suitable solvent such as acetone or THF.

-

Add a solution of sodium hydroxide (20 mmol) in water and stir the mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude isothiocyanate by column chromatography or distillation under reduced pressure.

One-Pot Synthesis of Phenyl Isothiocyanate from Aniline[4][10]

This protocol describes a facile one-pot process under aqueous conditions.

-

In a round-bottom flask equipped with a magnetic stirrer, add aniline (20 mmol), potassium carbonate (40 mmol), and an appropriate volume of water to ensure stirring.

-

To the stirring suspension, add carbon disulfide (24 mmol) dropwise at room temperature.

-

Stir the mixture for 3-5 hours. The progress of the dithiocarbamate formation can be monitored by TLC.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane (CH₂Cl₂).

-

Add the cyanuric chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the biphasic mixture for an additional 30 minutes at 0°C.

-

After the reaction is complete (monitored by TLC), basify the mixture to a pH >11 with 6 N NaOH.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Biological Activity and Therapeutic Potential

Isothiocyanates, including their halogenated derivatives, exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied.[7][10][11] They are known to modulate multiple signaling pathways involved in carcinogenesis, including detoxification, inflammation, apoptosis, and cell cycle regulation.[12][13]

Mechanism of Action

The anticancer effects of isothiocyanates are mediated through several interconnected mechanisms:

-

Induction of Phase II Detoxifying Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase, which are critical for the detoxification and elimination of carcinogens.[10][13] This induction is primarily mediated through the Keap1-Nrf2-ARE signaling pathway.[14][15] Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and detoxifying genes.[14]

-

Inhibition of Phase I Carcinogen-Activating Enzymes: Certain isothiocyanates can inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of pro-carcinogens.[10][16]

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.[12][16]

-

Cell Cycle Arrest: Many isothiocyanates have been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[11][17]

-

Modulation of Inflammatory Pathways: Isothiocyanates can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[15][18]

Quantitative Data on Biological Activity

While extensive research has been conducted on the biological activities of isothiocyanates, specific quantitative data for halogenated derivatives is often embedded within broader studies. The following table summarizes representative data found in the literature.

| Compound | Cell Line | Biological Effect | IC50 / Concentration | Reference |

| Phenethyl isothiocyanate (PEITC) | HeLa | Growth Inhibition / G2/M Arrest | 2.5 µM | [11] |

| Benzyl isothiocyanate (BITC) | HeLa | Growth Inhibition / G2/M Arrest | 2.5 µM | [11] |

| Allyl isothiocyanate (AITC) | HeLa | Growth Inhibition / G2/M Arrest | 10 µM | [11] |

| Benzyl isothiocyanate (BITC) | Yeast GR (yGR) | Enzyme Inhibition (Ki) | 259.87 µM | [19] |

| Phenethyl isothiocyanate (PEITC) | Yeast GR (yGR) | Enzyme Inhibition | - | [19] |

Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed experimental conditions and a comprehensive understanding of the data.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Keap1-Nrf2-ARE signaling pathway activation by isothiocyanates.

Caption: Mitochondrial pathway of apoptosis induced by isothiocyanates.

Caption: General experimental workflow for isothiocyanate synthesis.

Conclusion

Halogenated isothiocyanates represent a promising class of compounds for drug discovery and development. Their versatile synthesis and well-defined reactivity provide a strong foundation for the rational design of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways involved in cancer and other diseases underscores their significant therapeutic potential. Further research focusing on the structure-activity relationships of halogenated isothiocyanates and their specific interactions with biological targets will be crucial for translating their promise into clinical applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of halogenated isothiocyanate chemistry and its application in medicine.

References

- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 15. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. redalyc.org [redalyc.org]

- 17. researchgate.net [researchgate.net]

- 18. db.cngb.org [db.cngb.org]

- 19. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-fluorophenyl isothiocyanate: Commercial Sourcing, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenyl isothiocyanate, a halogenated aromatic isothiocyanate of interest in chemical synthesis and biomedical research. This document details commercial suppliers, outlines a detailed synthesis protocol, and explores the potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Commercial Availability and Purchasing

This compound and its isomers are available from several commercial chemical suppliers. Researchers should pay close attention to the specific isomer and CAS number to ensure the procurement of the correct compound for their intended application. The table below summarizes the available data from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 183995-72-4 | C₇H₃BrFNS | 232.08 | - | Inquire |

| Santa Cruz Biotechnology | This compound, tech. | 175205-35-3 | C₇H₃BrFNS | 232.07 | Technical Grade | Inquire |

| Oakwood Chemical | 4-Bromo-2-fluorophenyl isothiocyanate | 81171-71-3 | C₇H₃BrFNS | 232.08 | - | 1g, 5g, 25g |

| Oakwood Chemical | 2-Bromo-5-fluorophenyl isothiocyanate | 175205-35-3 | C₇H₃BrFNS | 232.08 | 97% | 1g, 5g, 25g, 100g |